molecular formula C11H18N4O5 B151376 N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine CAS No. 120418-77-1

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine

Cat. No.: B151376
CAS No.: 120418-77-1
M. Wt: 286.28 g/mol
InChI Key: FVXYGBPOWCUSEP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (hereafter referred to as Compound B) is a one-ring open intermediate metabolite of dexrazoxane, a cardioprotective agent used to mitigate anthracycline-induced cardiotoxicity . Structurally, Compound B features a glycine backbone substituted with a 2-amino-2-oxoethyl group and a (1S)-configured methylethyl chain linked to a 3,5-dioxopiperazinyl moiety. This configuration is critical for its role in the metabolic pathway of dexrazoxane, which ultimately yields the active iron-chelating agent ADR-925 .

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYGBPOWCUSEP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (CAS Number: 120418-77-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C11H18N4O5
  • Molecular Weight : 286.28 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 7

The compound exhibits various biological activities attributed to its structural components. The presence of the piperazine moiety is believed to enhance its interaction with biological targets, such as enzymes and receptors involved in cellular signaling pathways.

1. Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, studies on related thiazole compounds show promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 88NCI-H522 (lung cancer)0.06DHFR inhibition
Compound 41HepG2 (liver cancer)<10Induces apoptosis
Compound 35aJurkat (leukemia)<5CA-III inhibition

These findings suggest that the structural features of the compound contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

2. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been assessed through its ability to reduce prostaglandin E2 (PGE2) levels in vitro. Analogous compounds have shown varying degrees of effectiveness:

CompoundPGE2 Reduction (%)IC50 (µM)
Compound 1a76%0.84
Compound 4a98%0.41

This data indicates that modifications to the core structure can significantly influence anti-inflammatory potency.

3. Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of this compound. Derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli:

DerivativeMIC (µg/mL)
Piperazine derivative A4
Piperazine derivative B8

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing structure-activity relationships that guide further development.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds, demonstrating significant tumor regression in treated groups compared to controls.

Scientific Research Applications

Cancer Treatment

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine has been studied for its potential role as a chemoprotective agent. It is a derivative of dexrazoxane, which is used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy. The compound functions by chelating iron and preventing oxidative damage to cardiac tissue during cancer treatment.

Case Study: Dexrazoxane and Cardioprotection

A study published in Clinical Cancer Research demonstrated that dexrazoxane significantly reduced doxorubicin-induced cardiotoxicity in breast cancer patients. The study highlighted the importance of metabolites like this compound in enhancing the safety profile of chemotherapeutic regimens .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding the mechanisms of drug resistance in cancer cells. By elucidating how this compound interacts with cellular pathways, researchers can develop more effective therapeutic strategies.

Case Study: Mechanisms of Drug Resistance

Research published in Molecular Cancer Therapeutics explored how this compound influences the expression of drug transporters in resistant cancer cell lines. The findings suggest that this compound could be pivotal in overcoming resistance mechanisms .

Neuropharmacology

Emerging studies indicate potential applications in neuropharmacology, particularly concerning neuroprotection. The compound’s ability to modulate neurotransmitter systems may offer insights into treating neurodegenerative diseases.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseReference
Cancer TreatmentChemoprotective agent against cardiotoxicityClinical Cancer Research
Biochemical ResearchUnderstanding drug resistance mechanismsMolecular Cancer Therapeutics
NeuropharmacologyPotential neuroprotective effectsEmerging Studies

Chemical Reactions Analysis

Hydrolysis of the Dioxopiperazine Ring

The compound’s 3,5-dioxopiperazine moiety undergoes enzymatic or acidic hydrolysis, a hallmark reaction of bis-dioxopiperazine derivatives. This generates open-chain intermediates, critical for its pharmacological activity.

Reaction Type Conditions Products Source
Acidic HydrolysisLow pH (e.g., gastric environment)Ring-opened product: Glycine derivatives with free amine and carboxyl groups
Enzymatic HydrolysisIntracellular dihydropyrimidinaseActive metabolite (ADR-925) via cleavage of the dioxopiperazine ring

Conjugation Reactions via Functional Groups

The glycine backbone and amino-2-oxoethyl group enable bioconjugation, particularly in drug delivery systems.

Reaction Site Reagents/Conditions Application Source
Amino Group (α-position)Activated esters (e.g., NHS esters)Covalent attachment to peptides or polymers
Carboxyl GroupCarbodiimide coupling (EDC/NHS)Prodrug synthesis for sustained release

Peptidomimetic Modifications

The compound’s structural similarity to peptides allows incorporation into peptidomimetic libraries. Organozinc-mediated reactions and palladium-catalyzed couplings are inferred pathways based on related dioxopiperazine derivatives .

Reaction Type Catalyst/Reagents Outcome Source
Organozinc Ring-ClosingPd(PPh₃)₂Cl₂, Zn-CuMacrocyclic peptidomimetics with ketone spacers
Aldehyde-Ketone ExchangeChiral catalysts (e.g., proline)Stereoselective synthesis of alcohol derivatives

Metabolic Stability and Degradation

As a metabolite, the compound’s stability under physiological conditions is pivotal.

Pathway Enzymes Involved Degradation Products Source
Oxidative MetabolismCytochrome P450Hydroxylated derivatives
GlucuronidationUDP-glucuronosyltransferasesWater-soluble glucuronide conjugates for excretion

Comparative Reactivity of Structural Analogs

Key differences in reactivity between stereoisomers and related compounds:

Compound Reactivity Profile Biological Impact
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycineEnhanced solubility due to extended alkyl chain; slower hydrolysis kinetics Reduced cardiotoxicity mitigation efficacy
Dexrazoxane (ICRF-187)Rapid intracellular hydrolysis to ADR-925; iron chelation activity Primary use in anthracycline cardiotoxicity prevention

Key Findings

  • The compound’s dioxopiperazine ring is susceptible to hydrolysis, producing pharmacologically active metabolites .

  • Bioconjugation at its amino or carboxyl groups enables targeted drug delivery, though direct evidence requires further validation .

  • Steric and electronic effects from its chiral centers influence reaction rates and metabolic stability .

Comparison with Similar Compounds

Structural Comparison with Related Compounds

Compound B vs. Compound C

Compound B and Compound C [N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine] are stereoisomeric metabolites of dexrazoxane. The key structural distinction lies in the substitution pattern of the piperazinyl side chain:

  • Compound B : Contains a (1S)-methylethyl group.
  • Compound C : Features a (2S)-propyl group .

This stereochemical difference impacts their metabolic stability and conversion rates to ADR-925.

Comparison with ADR-925

ADR-925, the final metabolite of dexrazoxane, is a diacid-diamide metal chelator with demonstrated cardioprotective activity. Unlike Compound B, ADR-925 lacks the piperazinyl ring and instead possesses two open-chain glycine moieties, enabling stronger iron(III) binding (log β = 19.3) .

Table 1: Structural and Functional Comparison

Property Compound B Compound C ADR-925
Core Structure One-ring open metabolite One-ring open metabolite Two-ring open metabolite
Piperazinyl Substitution (1S)-Methylethyl (2S)-Propyl Absent
Metal Chelation Capacity Weak (transient intermediate) Weak (transient intermediate) Strong (log β = 19.3 for Fe³⁺)
Metabolic Role Intermediate Intermediate Active metabolite

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Pathway : Dexrazoxane is hydrolyzed sequentially to Compounds B and C, which are further metabolized to ADR-925. In vivo rat studies indicate that Compound C is converted to ADR-925 more rapidly than Compound B, likely due to its less sterically hindered structure .
  • Enzymatic Inhibition: Neither Compound B nor C exhibits significant inhibitory effects on dihydroorotase, unlike 5-aminoorotic acid, which directly interferes with dexrazoxane metabolism .

Research Findings and Gaps

  • Activity: ADR-925 is the sole metabolite with clinically relevant iron-chelating activity.
  • Data Limitations : Quantitative metrics (e.g., half-life, IC₅₀) for Compounds B and C are absent in current literature, highlighting a need for targeted pharmacokinetic studies.

Preparation Methods

Reaction Overview

The contemporary synthesis involves two stages:

  • Stereoselective Formation of (S)-1,2-Propanediamine Hydrochloride

    • Resolution : 1,2-Propanediamine is resolved with D-tartaric acid in aqueous ethanol, yielding the (S)-enantiomer with >99% enantiomeric excess.

    • Acidification : The resolved diamine is treated with hydrochloric acid to form (S)-1,2-propanediamine hydrochloride, a stable intermediate.

  • Condensation and Cyclization

    • Condensation : Reacting (S)-1,2-propanediamine hydrochloride with ethyl bromoacetate in acetonitrile under alkaline conditions (pH 10–12) produces the tetraacetate ester. Sodium carbonate is typically used to maintain alkalinity, with reaction times of 3–20 hours at 25–75°C.

    • Cyclization : The tetraacetate ester undergoes cyclization with formamide in the presence of ethyl acetate and sodium ethoxide. This step proceeds at 70°C for 3–6 hours, achieving yields of 80–85% and HPLC purity >99.6%.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Solvent (Cyclization)Acetone or EthanolEnhances solubility of intermediates
BaseSodium EthoxideFacilitates deprotonation
Temperature70°CBalances reaction rate and degradation
Ester ActivatorEthyl AcetateAccelerates lactam formation

Comparative Analysis of Methodologies

Traditional vs. Optimized Methods

AspectTraditional Method (Pre-2020)Optimized Method (Post-2020)
Starting MaterialCyanide derivativesBromoacetate esters
Cyclization CatalystGaseous AmmoniaSodium Ethoxide + Ethyl Acetate
Yield30–50%80–85%
PurificationSilica Gel ChromatographySolvent Extraction + Crystallization
ToxicityHigh (Cyanide)Low

The shift to bromoacetate esters eliminated cyanide use, reducing environmental and safety risks. Additionally, replacing gaseous ammonia with sodium ethoxide simplified equipment requirements and improved reaction control.

Mechanistic Insights

Cyclization Mechanism

The cyclization step proceeds via nucleophilic acyl substitution. Sodium ethoxide deprotonates formamide, generating a potent amide ion that attacks the electrophilic carbonyl carbon of the tetraacetate ester. Ethyl acetate acts as an activating agent, stabilizing the transition state and facilitating ring closure to form the 3,5-dioxopiperazine moiety.

Stereochemical Considerations

The (S)-configuration at the methylethyl group is preserved throughout the synthesis due to the chiral resolution step. Any racemization during condensation or cyclization would yield undesired enantiomers, necessitating strict temperature and pH control.

Industrial Scalability and Challenges

Scalability Factors

  • Solvent Recovery : Acetone and ethanol are preferred for their low cost and ease of distillation.

  • Waste Management : Bromide byproducts from condensation require neutralization before disposal.

  • Process Intensification : Continuous-flow reactors are being explored to reduce reaction times further.

Persistent Challenges

  • Purity Requirements : Trace impurities (e.g., unreacted diamine) must be <0.1% to meet pharmaceutical standards.

  • Cost of Chiral Resolution : D-Tartaric acid accounts for ~30% of raw material costs, prompting research into enzymatic resolution alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine
Reactant of Route 2
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.